molecular formula C11H8INO B3099284 4-Iodo-2-phenoxypyridine CAS No. 1353776-69-8

4-Iodo-2-phenoxypyridine

Cat. No.: B3099284
CAS No.: 1353776-69-8
M. Wt: 297.09 g/mol
InChI Key: UHHIYZWROQEZIF-UHFFFAOYSA-N
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Description

4-Iodo-2-phenoxypyridine is a chemical compound with the molecular formula C11H8INO . It has a molecular weight of 297.1 and is typically stored at temperatures between 2-8°C . The compound is liquid in its physical form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H8INO/c12-9-6-7-13-11(8-9)14-10-4-2-1-3-5-10/h1-8H . This code provides a specific identifier for the molecular structure of the compound.


Physical and Chemical Properties Analysis

This compound is a liquid at room temperature . It has a molecular weight of 297.1 and is typically stored at temperatures between 2-8°C .

Scientific Research Applications

Herbicidal Activities

4-Iodo-2-phenoxypyridine, as a part of the phenoxypyridine family, has been studied for its potential use in agriculture, particularly as a herbicide. For instance, certain phenoxypyridines have exhibited promising herbicidal activities, though the specific activities of this compound in this regard are not detailed (Fujikawa et al., 1970).

Anti-HIV Activity

In the field of medicine, derivatives of iodophenoxypyridine, similar to this compound, have been explored for their potential anti-HIV properties. A study on 3-iodo-4-phenoxypyridinone analogues indicated that certain compounds in this family might be effective against HIV (Benjahad et al., 2007).

Supramolecular Chemistry

In the realm of supramolecular chemistry, 4-(4′-Iodo)phenoxyaniline, structurally related to this compound, was found to be isostructural with its bromo, chloro, and ethynyl counterparts. This finding is significant for understanding the conditional isomorphism in these compounds (Dey & Desiraju, 2004).

Cancer Therapy

This compound derivatives have shown remarkable inhibitory activity against c-Met enzymatic activity, which is significant in the proliferation of various cancer cell lines. This finding underscores the potential of these compounds in cancer therapy (Daoui et al., 2022).

Safety and Hazards

The compound is associated with certain hazards, as indicated by the GHS07 pictogram . The hazard statements include H315, H319, and H335 , which correspond to skin irritation, serious eye irritation, and respiratory irritation, respectively .

Future Directions

The future directions of 4-Iodo-2-phenoxypyridine research could involve further exploration of its derivatives as potent dual VEGFR-2/c-Met inhibitors . Given their promising in vitro anti-cancer cell proliferative activity, these compounds could be further developed and studied for potential therapeutic applications .

Properties

IUPAC Name

4-iodo-2-phenoxypyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8INO/c12-9-6-7-13-11(8-9)14-10-4-2-1-3-5-10/h1-8H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHHIYZWROQEZIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=NC=CC(=C2)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8INO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Phenol (0.464 g) in N,N-dimethylformamide (5 mL) was treated with sodium hydride (60% in mineral oil, 0.057 g). After the gas evolution ceased, 2-fluoro-4-iodopyridine (0.22 g) was added slowly to the solution. The mixture was heated at 100° C. overnight under nitrogen atmosphere, cooled, diluted with ethyl acetate and washed with aqueous NaOH. The organic layer was concentrated and purified by preparative TLC, eluting with petroleum ether/ethyl acetate (10/1).
Quantity
0.464 g
Type
reactant
Reaction Step One
Quantity
0.057 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0.22 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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